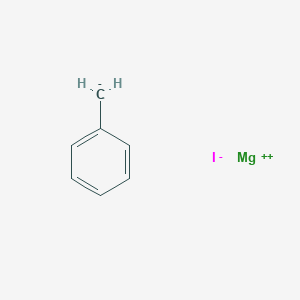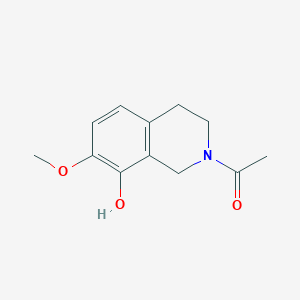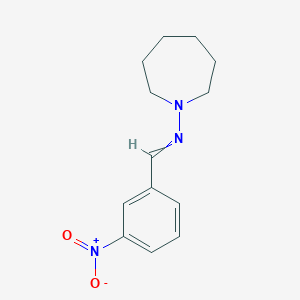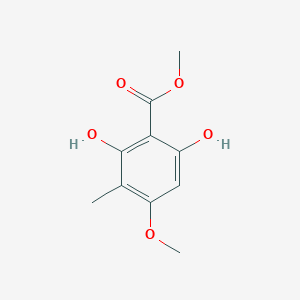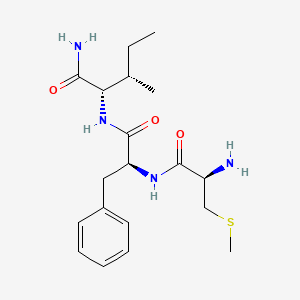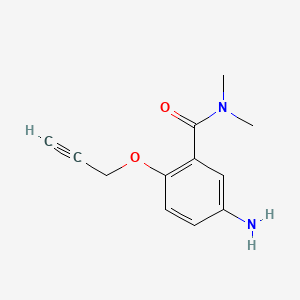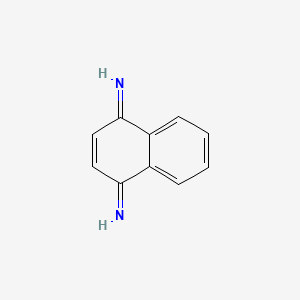![molecular formula C11H16O3Si B14676878 Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]- CAS No. 34301-39-8](/img/structure/B14676878.png)
Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]- is a derivative of benzoic acid where the hydrogen atom of the hydroxyl group is replaced by a trimethylsilyl group. This modification enhances the compound’s stability and volatility, making it useful in various chemical applications. The molecular formula of this compound is C10H14O2Si, and it has a molecular weight of 194.3025 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]- typically involves the reaction of benzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
C6H5COOH+ClSi(CH3)3→C6H5COOSi(CH3)3+HCl
Industrial Production Methods
In industrial settings, the production of benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines (NH2-).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers.
Biology: Employed in the derivatization of biological samples for gas chromatography-mass spectrometry (GC-MS) analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]- involves the formation of a stable silyl ether linkage. This linkage enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The trimethylsilyl group acts as
Propriétés
Numéro CAS |
34301-39-8 |
|---|---|
Formule moléculaire |
C11H16O3Si |
Poids moléculaire |
224.33 g/mol |
Nom IUPAC |
4-(trimethylsilyloxymethyl)benzoic acid |
InChI |
InChI=1S/C11H16O3Si/c1-15(2,3)14-8-9-4-6-10(7-5-9)11(12)13/h4-7H,8H2,1-3H3,(H,12,13) |
Clé InChI |
LPKRYKLXUKZWRK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B14676809.png)
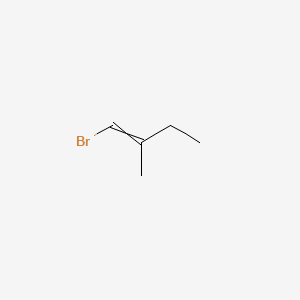
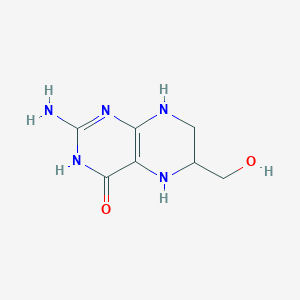

![9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B14676841.png)
